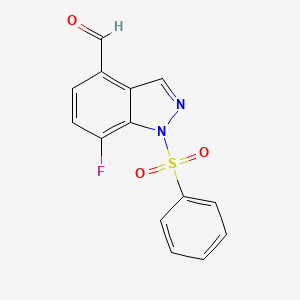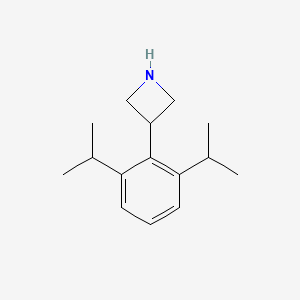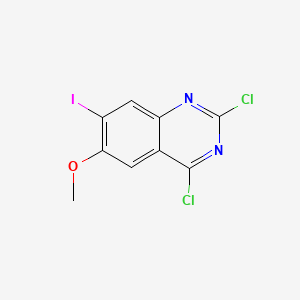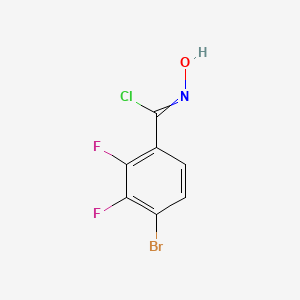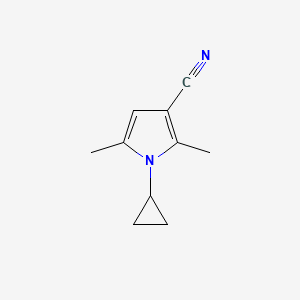
1-Cyclopropyl-2,5-dimethylpyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD21984338 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and significance.
準備方法
The preparation of MFCD21984338 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reaction typically requires controlled temperature and pressure conditions to ensure the desired product formation.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reaction and improve yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
化学反応の分析
MFCD21984338 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of specific oxidized products.
Reduction: Reduction reactions involve the use of reducing agents to convert MFCD21984338 into its reduced form.
Substitution: Substitution reactions can occur under specific conditions, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents, with reaction conditions such as temperature and pH being carefully controlled.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
MFCD21984338 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and disease treatment.
Industry: MFCD21984338 is utilized in industrial processes, including the production of specialized materials and chemicals.
作用機序
The mechanism of action of MFCD21984338 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired biological or chemical outcome.
類似化合物との比較
MFCD21984338 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups can be identified using chemical databases.
Unique Properties: MFCD21984338 may exhibit unique properties such as higher reactivity, selectivity, or stability compared to similar compounds.
Applications: The specific applications of MFCD21984338 may differ from those of similar compounds, making it valuable for certain research or industrial purposes.
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
1-cyclopropyl-2,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-7-5-9(6-11)8(2)12(7)10-3-4-10/h5,10H,3-4H2,1-2H3 |
InChIキー |
ZXXWIHSNUBHGHM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2CC2)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


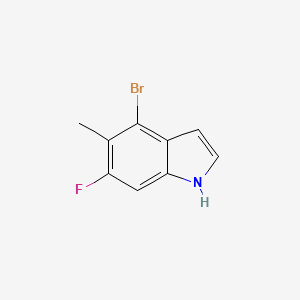
![2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13695655.png)
![Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate](/img/structure/B13695656.png)
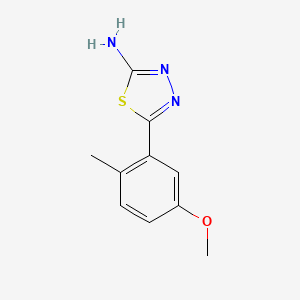
![5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
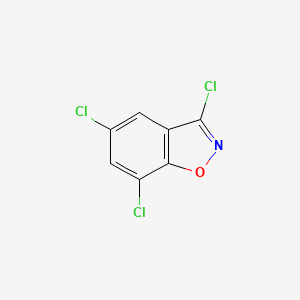
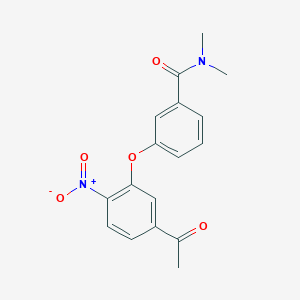
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)
